molecular formula C9H8BrN B2472228 2-[4-(Bromomethyl)phenyl]acetonitrile CAS No. 7371-94-0

2-[4-(Bromomethyl)phenyl]acetonitrile

Cat. No.: B2472228
CAS No.: 7371-94-0
M. Wt: 210.074
InChI Key: ZXWFTUPJHKAEHY-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a brominated derivative of phenylacetonitrile and is used in various chemical synthesis processes. The compound is characterized by the presence of a bromomethyl group attached to the phenyl ring, which makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[4-(Bromomethyl)phenyl]acetonitrile can be synthesized through several methods. One common method involves the bromination of 4-methylphenylacetonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in a solvent like carbon tetrachloride or dichloromethane at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Bromomethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted phenylacetonitriles with various functional groups.

    Oxidation: 4-(Bromomethyl)benzaldehyde or 4-(Bromomethyl)benzoic acid.

    Reduction: 2-[4-(Bromomethyl)phenyl]ethylamine.

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]acetonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of drugs targeting specific biological pathways.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]acetonitrile depends on its application. In chemical synthesis, it acts as an electrophile due to the presence of the bromomethyl group, which can be attacked by nucleophiles. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 4-(Bromomethyl)benzaldehyde
  • 4-(Bromomethyl)benzoic acid

Uniqueness

2-[4-(Bromomethyl)phenyl]acetonitrile is unique due to the presence of both a bromomethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis, offering versatility that similar compounds may lack.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWFTUPJHKAEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7371-94-0
Record name 2-[4-(bromomethyl)phenyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

9.79 g (50.93 mmol) of 3-nitrophthalimide are dissolved in 450 ml of DMF, and 10.56 g (76.39 mmol) of potassium carbonate are added. The suspension is treated with ultrasound for 10 min. 10.7 g (50.93 mmol) of 2-[4-(bromomethyl)phenyl]acetonitrile (obtained by reaction of 2-(4-methylphenyl)acetonitrile with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride, cf. E. Laurent, B. Marquet, R. Tardivel; Tetrahedron; 47; 24; 1991; pp. 3969-3980) are then added, and the reaction mixture is stirred at room temperature for 20 h. The suspension is then poured into a mixture of 300 ml of 2 N hydrochloric acid and 3 l of water. The crystals formed are filtered off with suction, washed with water and dried under reduced pressure. This gives 12 g (73% of theory) of the desired compound. Rf (SiO2, CH2Cl2/EtOH=100/1)=0.55, MS=322.2 (M+H+).
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Synthesis routes and methods II

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0.86 mL (9 mmol) of phosphorus tribromide are added dropwise to a solution of 2.6 g (17.66 mmol) of (4-hydroxymethyl-phenyl)-acetonitrile in 25 mL MTBE at 0° C. After the reaction has ended the reaction mixture is combined with water at RT, the organic phase is separated off and these are extracted successively with sodium hydrogen carbonate solution and water. The organic phase is dried over magnesium sulphate and the solvent is distilled off using the rotary evaporator.
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